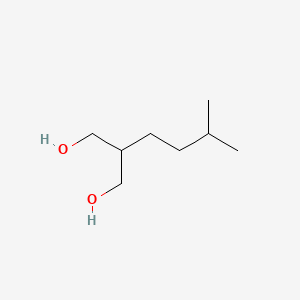
1,3-Propanediol, 2-isopentyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Propanediol, 2-isopentyl- is an organic compound that belongs to the class of alcohols It is characterized by the presence of two hydroxyl groups (-OH) attached to a three-carbon chain, with an isopentyl group attached to the second carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediol, 2-isopentyl- typically involves multiple steps. One common method starts with the aldol condensation of isovaleraldehyde in the presence of a strong base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). This reaction forms (2Z)-2-isopropyl-5-methyl-2-hexenal, which is then reduced to 2-isopropyl-5-methylhexanal using a reducing agent. The next step involves the reaction of 2-isopropyl-5-methylhexanal with formaldehyde and an inorganic base to form 2-isopentyl-2-isopropylpropane-1,3-diol. Finally, methylation of this diol with a methylation agent and a base yields 2-isopentyl-2-isopropyl-1,3-dimethoxypropane .
Industrial Production Methods
Industrial production methods for 1,3-Propanediol, 2-isopentyl- often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors, high-pressure conditions, and advanced catalysts to improve yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Propanediol, 2-isopentyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Halides or esters.
Aplicaciones Científicas De Investigación
1,3-Propanediol, 2-isopentyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bio-based chemical derived from renewable resources.
Medicine: Explored for its potential use in drug formulations and as a solvent for pharmaceutical compounds.
Industry: Utilized in the production of polyesters, polyurethanes, and other polymers.
Mecanismo De Acción
The mechanism of action of 1,3-Propanediol, 2-isopentyl- involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with other molecules, influencing their reactivity and stability. Additionally, the isopentyl group can affect the compound’s solubility and hydrophobic interactions .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Propanediol: A simpler diol with two hydroxyl groups on a three-carbon chain.
Neopentyl glycol: Contains two hydroxyl groups on a five-carbon chain with two methyl groups attached to the central carbon.
Uniqueness
1,3-Propanediol, 2-isopentyl- is unique due to the presence of the isopentyl group, which imparts distinct chemical properties such as increased hydrophobicity and altered reactivity compared to other similar diols.
Propiedades
Número CAS |
25462-27-5 |
|---|---|
Fórmula molecular |
C8H18O2 |
Peso molecular |
146.23 g/mol |
Nombre IUPAC |
2-(3-methylbutyl)propane-1,3-diol |
InChI |
InChI=1S/C8H18O2/c1-7(2)3-4-8(5-9)6-10/h7-10H,3-6H2,1-2H3 |
Clave InChI |
VWQPAMYYOLDISD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCC(CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


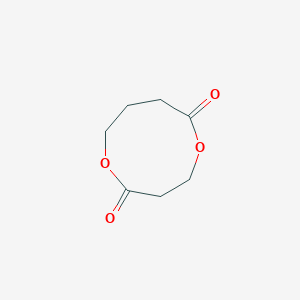
![methyl 3-carbamoyl-5-(2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-1H-pyrazole-4-carboxylate](/img/structure/B14685311.png)
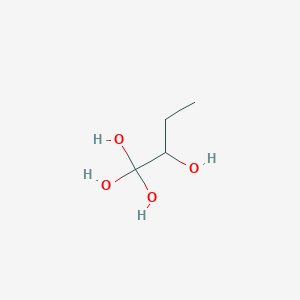



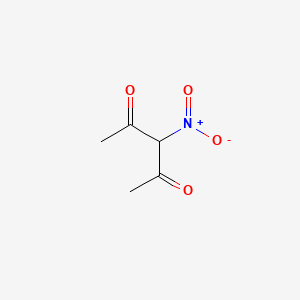
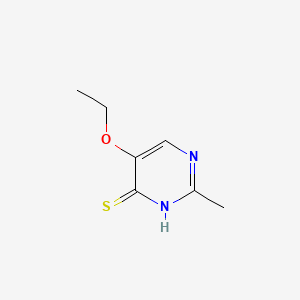
![1,5a,7a,10a-Tetramethyl-8-(6-methylheptan-2-yl)hexadecahydro-1h-cyclopenta[5,6]naphtho[2,1-c]oxepine](/img/structure/B14685340.png)

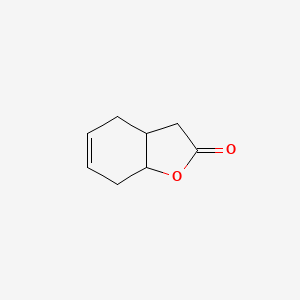
![1-N,4-N-bis[(2-ethoxyphenyl)methylideneamino]phthalazine-1,4-diamine](/img/structure/B14685351.png)
![triazanium;2-[bis(carboxylatomethyl)amino]acetate](/img/structure/B14685359.png)

